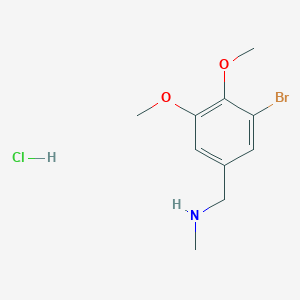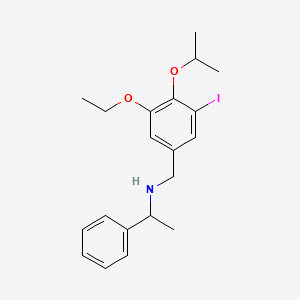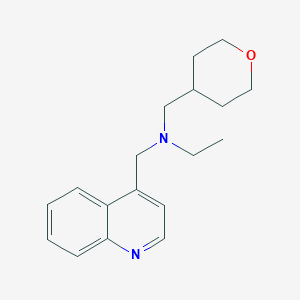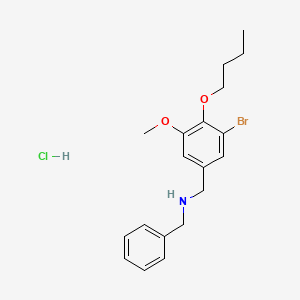![molecular formula C12H20BrClN2O B4149475 N-[(3-bromo-4-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B4149475.png)
N-[(3-bromo-4-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Overview
Description
N’-(3-bromo-4-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzyl group substituted with bromine and methoxy groups, attached to a dimethylated ethanediamine backbone, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-bromo-4-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-methoxybenzyl chloride and N,N-dimethyl-1,2-ethanediamine.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions.
Formation of the Intermediate: The 3-bromo-4-methoxybenzyl chloride reacts with N,N-dimethyl-1,2-ethanediamine to form the intermediate N’-(3-bromo-4-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine.
Hydrochloride Salt Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the increased volume of starting materials and solvents.
Optimized Conditions: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques like crystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-(3-bromo-4-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the benzyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-brominated or modified benzyl derivatives.
Scientific Research Applications
N’-(3-bromo-4-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(3-bromo-4-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to changes in cellular functions or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromo-4-methoxybenzyl)cycloheptanamine hydrobromide
- N-(3-bromo-4-methoxybenzyl)-1-phenylethanamine hydrochloride
- N-(3-bromo-4-methoxybenzyl)-3-pentanamine hydrobromide
Uniqueness
N’-(3-bromo-4-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride stands out due to its specific substitution pattern and the presence of the dimethylated ethanediamine backbone, which imparts unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O.ClH/c1-15(2)7-6-14-9-10-4-5-12(16-3)11(13)8-10;/h4-5,8,14H,6-7,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZNWFRYMGYHFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC(=C(C=C1)OC)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Bromo-4-methoxyphenyl)methylamino]butan-1-ol;hydrochloride](/img/structure/B4149402.png)
![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-1-phenylethanamine hydrochloride](/img/structure/B4149403.png)

![N'-[4-(cyclopentyloxy)benzyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4149412.png)

![2-({4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)-1-butanol](/img/structure/B4149416.png)
![N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-2-phenylethanamine hydrochloride](/img/structure/B4149428.png)
![N'-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4149449.png)
![Methyl 2-[4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy]acetate;hydrochloride](/img/structure/B4149461.png)
![N-[3-bromo-4-(cyclopentyloxy)-5-methoxybenzyl]-2-phenylethanamine hydrochloride](/img/structure/B4149467.png)
![N-[(3-chloro-5-methoxy-4-propoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B4149476.png)


![Methyl 2-[4-[(cyclooctylamino)methyl]phenoxy]acetate;hydrochloride](/img/structure/B4149493.png)
